Eurocidin D

Description

Context within Natural Products Chemistry

Natural products, the vast array of chemical compounds produced by living organisms, have long been a cornerstone of drug discovery and development. The genus Streptomyces is particularly renowned for its prolific production of a wide variety of bioactive secondary metabolites, which are not essential for the organism's growth but often confer a competitive advantage in its natural environment. These compounds have been the source of numerous pharmaceuticals, including a significant portion of clinically used antibiotics.

Eurocidin D emerges from this rich chemical landscape as a specialized metabolite with notable biological activity. The study of such compounds is crucial for understanding the biosynthetic capabilities of microorganisms and for identifying new therapeutic leads. The exploration of the chemical diversity within Streptomyces continues to be a vital area of research, with the potential to uncover novel molecular structures and mechanisms of action.

Classification as a Glycosylated Polyene Macrolide Antibiotic

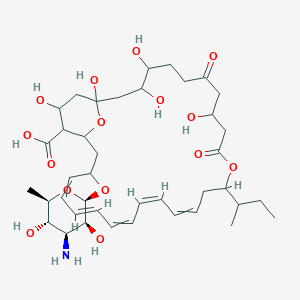

This compound is classified as a glycosylated polyene macrolide antibiotic. This classification is based on its distinct chemical architecture, which is characterized by three key features: a large macrolide ring, a conjugated polyene system, and an attached sugar moiety.

Macrolide Ring: The core of the this compound molecule is a large-ring lactone, a cyclic ester. This macrocyclic structure is a common feature of many antibiotics produced by Streptomyces.

Polyene System: Incorporated within the macrolide ring is a series of conjugated double bonds, which defines it as a polyene. The number and arrangement of these double bonds are characteristic of different polyene antibiotics and are responsible for their biological activity and spectroscopic properties.

Glycosylation: this compound is glycosylated, meaning it has a sugar molecule attached to the macrolide ring. This glycosidic linkage is a critical structural feature that can influence the compound's solubility, stability, and interaction with its biological target.

The combination of these structural elements places this compound within a well-established class of antifungal agents that exert their effects by interacting with sterols in fungal cell membranes.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | Macrolide Ring (Lactone) |

| Key Functional Group | Conjugated Polyene System |

| Modification | Glycosylation (Sugar Moiety) |

| Producing Organism | Streptomyces eurocidicus |

Historical Context of Eurocidin Family Discovery

The discovery of the eurocidin family of antibiotics dates back to the mid-20th century, a period of intensive screening of soil microorganisms for novel antimicrobial agents. In 1954, a research group led by Y. Okami first reported the discovery of a group of antifungal substances produced by a Streptomyces species, which they named the "eurocidin group" nih.gov. This initial work laid the foundation for the subsequent isolation and characterization of the individual components of this antibiotic complex.

A year later, in 1955, T. Osato and colleagues further detailed the production of eurocidin by Streptomyces eurocidicus nih.gov. Their research confirmed the production of this antifungal agent and contributed to the understanding of the fermentation conditions required for its synthesis. Streptomyces eurocidicus was identified as the source of not only the eurocidins, including Eurocidin C, this compound, and Eurocidin E, but also other bioactive compounds such as azomycin (B20884) and tertiomycines nih.gov. This early research highlighted the rich secondary metabolism of this particular Streptomyces strain.

Table 2: Timeline of Key Discoveries

| Year | Discovery | Key Researchers |

|---|---|---|

| 1954 | First report of the "eurocidin group" of antifungal substances. | Y. Okami, et al. nih.gov |

| 1955 | Detailed report on the production of eurocidin by S. eurocidicus. | T. Osato, et al. nih.gov |

Properties

CAS No. |

128808-62-8 |

|---|---|

Molecular Formula |

C40H61NO15 |

Molecular Weight |

795.9 g/mol |

IUPAC Name |

(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |

InChI |

InChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5?,9-7-,10-8+,13-11?,14-12?/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |

InChI Key |

ISJFQHRNXXQEGT-ZHSZOCNZSA-N |

SMILES |

CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Isomeric SMILES |

CCC(C)C1CC=C/C=C\C=C/C=C\C=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

Canonical SMILES |

CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Synonyms |

eurocidin D |

Origin of Product |

United States |

Isolation and Production of Eurocidin D

Producer Organism: Streptomyces eurocidicus (formerly Streptoverticillium eurocidicum)Current time information in Tokyo, JP.bocsci.comtandfonline.comresearchgate.net

The primary producer of Eurocidin D is the bacterium Streptomyces eurocidicus. Current time information in Tokyo, JP.researchgate.net This species has undergone taxonomic reclassification and was formerly known as Streptoverticillium eurocidicum. tandfonline.comresearchgate.net Streptomyces eurocidicus is a member of the Actinomycetota phylum, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites, including many clinically significant antibiotics. nih.gov

Strain Identification and Maintenance for Researchnih.govmedchemexpress.com

For research and production purposes, specific strains of Streptomyces eurocidicus are utilized. One of the key strains identified in the isolation of this compound is IFO 13491. nih.gov This strain, along with others, is maintained in various international culture collections to ensure its availability and genetic integrity for scientific studies.

Below is a table detailing some of the identified strains of Streptomyces eurocidicus and the culture collections where they are deposited.

| Strain Designation | Culture Collection |

| IFO 13491 | Institute for Fermentation, Osaka (now NBRC) |

| ATCC 27428 | American Type Culture Collection |

| DSM 40604 | Deutsche Sammlung von Mikroorganismen und Zellkulturen |

| CBS 792.72 | Centraalbureau voor Schimmelcultures |

| ISP 5604 | International Streptomyces Project |

| JCM 4749 | Japan Collection of Microorganisms |

| NBRC 13491 | NITE Biological Resource Center |

For routine maintenance and cultivation in a laboratory setting, a specific growth medium is employed to ensure the viability and sporulation of the bacterium. Oatmeal Agar (ISP Medium 3) is a commonly used medium for this purpose. medchemexpress.com

The composition of Oatmeal Agar (ISP Medium 3) is provided in the table below.

| Component | Amount per 1 Liter |

| Oatmeal | 20.0 g |

| Agar | 18.0 g |

| Trace Salts Solution | 1.0 ml |

| Distilled Water | 1.0 L |

| Trace Salts Solution Composition | Amount per 100 ml |

| FeSO₄·7H₂O | 0.1 g |

| MnCl₂·4H₂O | 0.1 g |

| ZnSO₄·7H₂O | 0.1 g |

| Distilled Water | 100.0 ml |

The pH of the medium is adjusted to 7.2 before sterilization. medchemexpress.com

Fermentation and Isolation Methodologiesbocsci.comnih.gov

The production of this compound is achieved through a controlled fermentation process, followed by systematic extraction and purification procedures. Industrial production methods are focused on optimizing and scaling up the fermentation process to maximize the yield of the compound.

Screening for Anti-inflammatory Substance Productionnih.gov

The discovery of this compound was a result of a screening program aimed at identifying microorganisms that produce anti-inflammatory substances. nih.gov The screening assay was based on the ability of microbial metabolites to inhibit the degranulation of rat mast cells, a key event in the inflammatory response. nih.gov The culture broth of Streptoverticillium eurocidicum IFO 13491 exhibited inhibitory activity in this assay, leading to the subsequent isolation of the eurocidin compounds. nih.gov

Purification Techniques for Eurocidin Dfrontiersin.org

The purification of this compound from the fermentation broth is a multi-step process designed to separate it from other metabolites and media components. A general strategy for purifying polyene macrolides from Streptomyces cultures involves initial extraction from the culture broth followed by various chromatographic techniques. frontiersin.org

The culture broth is typically first extracted with a water-miscible organic solvent, such as methanol, or a water-immiscible solvent like butanol, to recover the polyene compounds. The resulting crude extract is then subjected to a series of chromatographic separations.

A common technique involves the use of macroporous adsorbent resins to capture the polyenes from the crude extract. Further purification is often achieved through column chromatography on silica (B1680970) gel. The final purification steps frequently employ high-performance liquid chromatography (HPLC), particularly with a reversed-phase column, which separates compounds based on their hydrophobicity. frontiersin.org

The physico-chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₀H₆₁NO₁₅ |

| Molecular Weight | 795.92 g/mol |

Structural Elucidation and Characterization of Eurocidin D

Determination of Planar Structure

The determination of the planar structure of Eurocidin D, which lays out the connectivity of atoms in two dimensions, was a critical first step in its characterization. This was primarily achieved through a combination of advanced spectroscopic and spectrometric methods. nih.govnih.govencyclopedia.pub

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the molecular framework of this compound. nih.govencyclopedia.pubacs.org One-dimensional (1D) NMR, specifically ¹H NMR, provided initial information about the different types of protons present in the molecule and their chemical environments. semanticscholar.org However, the complexity of the spectrum necessitated the use of two-dimensional (2D) NMR techniques to establish the connectivity between these protons. nih.gov

Key 2D NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), were crucial in identifying protons that are coupled to each other, allowing for the tracing of the carbon-carbon bonds throughout the macrolide ring and the glycosidic moiety. nih.govsemanticscholar.org Through meticulous analysis of these correlation spectra, all protons within the this compound molecule were successfully assigned. nih.gov This comprehensive assignment was a foundational achievement in defining its planar structure. nih.gov

Table 1: Key NMR Data for this compound

| Technique | Information Gained | Reference |

| ¹H NMR | Provided initial data on proton types and chemical environments. | semanticscholar.org |

| ¹H-¹H COSY | Established proton-proton coupling and connectivity. | nih.govsemanticscholar.org |

| TOCSY | Aided in identifying coupled spin systems. | semanticscholar.org |

| HSQC | Correlated protons to their directly attached carbons. | libretexts.org |

| HMBC | Established long-range correlations between protons and carbons. | libretexts.org |

This table is a representation of the types of data obtained from various NMR techniques and is not exhaustive.

Mass Spectrometry (MS) Techniques (MALDI-TOF-MS, ESI-MS/MS, HR-MS/MS)

Mass spectrometry (MS) provided complementary and confirmatory data for the structural elucidation of this compound. nih.govacs.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) were employed to determine the molecular weight of the compound with high accuracy. semanticscholar.org

High-Resolution Mass Spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) techniques, like Electrospray Ionization (ESI-MS/MS), were vital in determining the molecular formula and probing the fragmentation patterns of the molecule. biorxiv.org The fragmentation data is particularly valuable as it reveals information about the constituent parts of the molecule, such as the sugar unit and the macrolactone core, by observing the masses of the fragment ions. whitman.edu For this compound, its molecular weight was estimated to be 795.92, corresponding to a molecular formula of C₄₀H₆₁NO₁₅.

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Value | Reference |

| MALDI-TOF-MS | Molecular Weight | 795.9 g/mol (Computed) | nih.govsemanticscholar.org |

| HR-MS | Molecular Formula | C₄₀H₆₁NO₁₅ | |

| HR-MS | Exact Mass | 795.40412024 Da (Computed) | nih.gov |

Elucidation of Stereochemistry and Absolute Configuration

Beyond the planar structure, defining the three-dimensional arrangement of atoms, or stereochemistry, is essential for a complete structural understanding. testobio.com For a complex molecule like this compound with numerous chiral centers, this is a significant challenge. The determination of the absolute configuration, which is the precise spatial arrangement of atoms, often requires sophisticated analytical techniques and can sometimes be inferred through correlation with known structures. libretexts.orgutsunomiya-u.ac.jp While the planar structure of this compound has been well-established, the complete elucidation of its absolute configuration is an ongoing area of research. nih.govtestobio.com The IUPAC name, (15E,17Z,19Z,21Z,23E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid, suggests a defined stereochemistry for many of the chiral centers. nih.gov

Structural Features: The Pentaene Macrolactone Core and Glycosidic Moiety

This compound is characterized by two main structural components: a large macrolactone ring containing a conjugated pentaene system and a glycosidic moiety. nih.govencyclopedia.pubacs.orgtestobio.com

Biosynthesis of Eurocidin D

Identification of Biosynthetic Gene Clusters (BGCs) for Glycosylated Polyene Macrolides

The genetic blueprints for the production of glycosylated polyene macrolides like Eurocidin D are located in large biosynthetic gene clusters (BGCs) within the genomes of producing organisms, typically soil-dwelling actinomycetes. acs.orgnih.gov The identification of these BGCs is a crucial first step in understanding the biosynthesis of these complex molecules. For instance, the BGC for 67-121C, a related polyene macrolide, has been identified in Couchioplanes caeruleus subsp. caeruleus. secondarymetabolites.org Similarly, sequencing the genome of the eurocidin producer Streptomyces eurocidicus has enabled the location and verification of the BGC predicted to produce this pentaene. acs.orgnih.gov

A core set of genes is typically found within these BGCs, encoding essential enzymes for the synthesis of the polyketide backbone and its subsequent modifications. These include polyketide synthases (PKSs), mycosamine (B1206536) aminotransferases (homologous to AmphDII), glycosyltransferases (homologous to AmphDI), and cytochrome P450 enzymes responsible for oxidation of the macrolide backbone (AmphL-homologues) and the exocyclic methyl group (AmphN-homologues). acs.orgnih.gov However, some structurally divergent glycosylated polyene macrolides may lack one or more of these tailoring enzymes. acs.orgnih.gov The presence of a gene encoding an AmphI-homologue, a large six-module PKS megasynthase, is a key indicator for a candidate GPM BGC. nih.gov

Polyketide Synthase (PKS) Machinery and Precursor Incorporation

The carbon skeleton of this compound is assembled by a modular type I polyketide synthase (PKS). mdpi.comencyclopedia.pub This enzymatic assembly line is comprised of multiple modules, each responsible for the addition and modification of a specific building block, known as an extender unit, to the growing polyketide chain. nih.govnih.gov The process is initiated by a starter unit, which primes the PKS machinery for the sequential condensation of extender units. core.ac.ukannualreviews.org

Role of Specific Starter Units (e.g., (2S)-2-methylbutyrate)

The selection of the starter unit is a critical determinant of the final structure of the polyketide. While many polyene antibiotics utilize simple starter units like acetate (B1210297) or propionate, analysis of the Streptomyces eurocidicus genome has revealed that the Eurocidin PKS employs (2S)-2-methylbutyrate as its primer. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net This specific starter unit contributes to the unique structural features of the Eurocidin molecule. The diversity of starter units used in polyene biosynthesis is a significant factor in the structural variety of this class of natural products. mdpi.comencyclopedia.pub

Post-PKS Modification Enzymes

Following the assembly of the polyketide chain by the PKS machinery, a series of enzymatic modifications, known as post-PKS modifications, are required to generate the final, biologically active this compound molecule. researchgate.netresearchgate.netsciepublish.com These tailoring steps are crucial for the compound's antifungal activity and include glycosylation and oxidation reactions catalyzed by specific enzymes encoded within the BGC.

Glycosyltransferases (AmphDI-homologues)

A key modification in the biosynthesis of this compound is the attachment of a sugar moiety, a process catalyzed by glycosyltransferases. sciepublish.comwikipedia.org In the case of most glycosylated polyene macrolides, this sugar is the aminodeoxysugar mycosamine. acs.orgnih.gov The BGC for this compound contains a gene encoding a glycosyltransferase that is homologous to AmphDI, the d-mycosamine-specific glycosyltransferase from the amphotericin biosynthetic pathway. mdpi.comencyclopedia.pub This enzyme facilitates the transfer of an activated mycosamine sugar donor to the polyketide aglycone. encyclopedia.pub

Cytochrome P450 Enzymes (AmphL-homologues, AmphN-homologues)

Cytochrome P450 enzymes are a versatile class of monooxygenases that play a critical role in the biosynthesis of many natural products, including polyene macrolides. ebi.ac.ukwikipedia.orgnih.gov The this compound BGC encodes for homologues of AmphL and AmphN, two distinct cytochrome P450s found in the amphotericin BGC. acs.orgnih.gov AmphL-homologues are responsible for the oxidation of the macrolide backbone, introducing hydroxyl groups at specific positions. acs.orgnih.gov AmphN-homologues, on the other hand, catalyze the oxidation of an exocyclic methyl group to a carboxyl group, a characteristic feature of many polyene macrolides. mdpi.comencyclopedia.pub

Aminotransferases (AmphDII-homologues)

The biosynthesis of the mycosamine sugar that is attached to the this compound aglycone requires the action of an aminotransferase. The this compound BGC contains a gene encoding a homologue of AmphDII, the GDP-α-d-mycosamine synthase from the amphotericin pathway. mdpi.comencyclopedia.pub This enzyme is responsible for a key transamination step in the formation of GDP-d-mycosamine, the activated sugar donor used by the glycosyltransferase. mdpi.comencyclopedia.pub While GDP-d-perosamine synthases show significant sequence identity to AmphDII, specific motifs that distinguish between the two have not been identified. mdpi.comencyclopedia.pub

Comparative Genomics and Chemoinformatics of Polyene Biosynthesis

The study of polyene macrolides, a significant class of natural products, has been profoundly advanced by the integration of comparative genomics and chemoinformatics. These computational approaches allow researchers to navigate the vast genomic landscapes of producing organisms, primarily from the actinomycete group, to identify and characterize the biosynthetic gene clusters (BGCs) responsible for polyene production. nih.govmdpi.com Tools such as antiSMASH and Prism have become instrumental in automatically annotating BGCs and, in some cases, predicting the chemical structures of the encoded compounds. nih.gov

Genome mining has proven invaluable for rapidly identifying BGCs for known compounds and, more importantly, for prioritizing organisms that may produce novel structures. nih.gov This process involves analyzing the genetic architecture of the clusters, which typically encode large, modular Type I polyketide synthases (PKSs). researchgate.net These PKSs assemble the polyketide backbone of the macrolide through a series of condensation reactions involving specific starter and extender units. researchgate.net

A key aspect of comparative genomics in this field is the analysis of the core biosynthetic genes and the "late genes" responsible for tailoring the macrolactone core, for instance, through glycosylation or hydroxylation. nih.gov For example, analysis of the recently sequenced Streptomyces eurocidicus genome revealed that the Eurocidin PKS utilizes (2S)-2-methylbutyrate as a primer unit to initiate the biosynthesis. nih.govresearchgate.netencyclopedia.pub This level of detail, derived from genomic data, is crucial for understanding the structural diversity of polyenes.

Chemoinformatics complements genomic analysis by comparing the predicted chemical features of uncharacterized polyenes with known molecules. This synergy helps in dereplication (eliminating known compounds early in the discovery pipeline) and in highlighting novel chemical scaffolds. nih.gov Large-scale analyses have curated hundreds of polyene BGCs, mapping the evolutionary relationships between their PKS and tailoring enzymes, thereby creating a comprehensive map of the polyene biosynthetic landscape. nih.gov

A bioinformatic workflow for the discovery of new Glycosylated Polyene Macrolides (GPMs) involves using highly conserved regions within the BGCs as probes for genome mining. For instance, a conserved polyene–hemiketal region, hypothesized to be part of a conserved ergosterol-binding domain, was used to bioinformatically map the entire GPM sequence-function space. acs.org This effort expanded the number of putative GPM BGCs, including that of this compound, by an order of magnitude, from a few dozen to over 250. nih.govacs.org This comprehensive analysis identified 178 GPM BGCs initially, with an additional 74 found by applying the workflow to GPM-modifying enzymes. acs.org

The table below illustrates a generalized structure of a polyene BGC, such as the one responsible for this compound biosynthesis, detailing the functions of the encoded proteins.

| Gene Category | Encoded Protein/Enzyme | Function in Polyene Biosynthesis |

| Core Biosynthetic Genes | Type I Polyketide Synthase (PKS) | Assembles the macrolactone ring from a starter unit (e.g., (2S)-2-methylbutyrate for Eurocidin) and extender units (e.g., malonyl-CoA, methylmalonyl-CoA). nih.govresearchgate.net |

| Acyltransferase (AT) | Selects and loads the specific starter and extender units onto the PKS. mdpi.com | |

| Ketosynthase (KS) | Catalyzes the carbon-carbon bond formation during chain elongation. mdpi.com | |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain during synthesis. | |

| Additional Biosynthetic Genes | Dehydratase (DH) | Removes a water molecule to form double bonds in the polyene chain. |

| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group. | |

| Tailoring/Modification Genes | Cytochrome P450 Hydroxylases | Catalyze specific hydroxylations on the macrolactone core. researchgate.net |

| Glycosyltransferases (GTs) | Attach sugar moieties, such as mycosamine, to the macrolide, which is crucial for activity. mdpi.com | |

| UDP-glucose Dehydrogenase | Involved in the synthesis of the sugar donor for glycosylation. | |

| Other Genes | Transport-related Proteins | Export the final polyene antibiotic out of the cell. nih.gov |

| Regulatory Proteins | Control the expression of the biosynthetic gene cluster. nih.gov |

Phylogeny-Driven Prioritization of Novel Polyenes

Phylogenetic analysis is a powerful tool within chemoinformatics used to guide the discovery of novel polyenes by mapping the evolutionary relationships of the key biosynthetic enzymes. mdpi.comsemanticscholar.org By constructing phylogenetic trees of conserved PKS domains, such as the ketosynthase (KS) and acyltransferase (AT) domains, researchers can predict the novelty of a polyketide and the taxonomic origin of the producing organism. nih.gov

This phylogeny-guided approach helps to prioritize BGCs for further investigation. nih.gov For instance, KS domains from a specific PKS operon tend to cluster together in a phylogenetic tree, and this clustering can be linked to the type of polyketide synthesized. nih.gov If a KS domain from a newly discovered BGC falls outside the known clusters associated with well-characterized polyenes, it suggests that its product may possess a novel chemical structure. nih.gov

In the context of the vast number of polyene BGCs identified through genome mining, phylogenetic analysis is crucial for navigating this data. Researchers have analyzed the evolutionary relationships of PKSs and tailoring enzymes from over 182 different polyene clusters, including those for this compound, to understand their diversification. nih.govacs.org This allows for the identification of divergent clades that may produce polyenes with unique features, such as different glycosylation patterns or modified polyene regions. acs.org For example, a divergent clade of tetraene BGCs was identified that was predicted to incorporate both malonyl- and methylmalonyl-CoA units into the polyene region, a feature that is structurally unprecedented for this class of compounds. acs.org

The table below outlines the steps in a phylogeny-driven approach to discover new polyenes.

| Step | Description | Rationale |

| 1. Genome Mining | Screen sequenced genomes (e.g., from Streptomyces) for the presence of PKS genes using conserved sequence probes. nih.gov | Identify all potential polyene BGCs within a large dataset of organisms. |

| 2. Domain Extraction | Isolate the sequences of highly conserved domains within the identified PKS genes, such as the Ketosynthase (KS) domain. nih.gov | These domains are essential for PKS function and provide a reliable basis for phylogenetic comparison. |

| 3. Phylogenetic Tree Construction | Align the extracted domain sequences with those from known polyene BGCs (e.g., for amphotericin, nystatin, candicidin) and construct a phylogenetic tree. acs.orgmdpi.com | Visualize the evolutionary relationships between the newly found PKS domains and those that produce known compounds. |

| 4. Clade Analysis & Prioritization | Identify PKS sequences that form new, distinct clades or fall into subclades with unique features not previously characterized. acs.orgnih.gov | BGCs in novel phylogenetic positions are more likely to synthesize structurally novel polyenes. |

| 5. Heterologous Expression/Activation | Clone and express the prioritized BGCs in a suitable host strain or activate the silent cluster in the native producer. researchgate.net | Functionally verify the production of a novel polyene compound. |

This strategy of combining comparative genomics with phylogenetic analysis enables a targeted approach to natural product discovery, moving beyond random screening to a more predictive and efficient process for uncovering new chemical diversity within the polyene family.

Biological Activities and Mechanisms of Action of Eurocidin D

Anti-Inflammatory Activity: Inhibition of Mast Cell Degranulationnih.govmedchemexpress.comnih.gov

Eurocidin D has been identified as an inhibitor of mast cell degranulation, a key event in the inflammatory response. nih.govmedchemexpress.com Mast cells, when activated, release a variety of inflammatory mediators stored in their granules, such as histamine (B1213489) and heparin, which contribute to the symptoms of allergic reactions and inflammation. wikipedia.org The ability of this compound to prevent this release underscores its anti-inflammatory potential.

Specificity and Cellular Response Pathwaysnih.govmedchemexpress.comfrontiersin.org

This compound was discovered during a screening of microorganisms for substances that could inhibit the degranulation of rat mast cells. nih.govmedchemexpress.com The process of mast cell degranulation is complex, often initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface. frontiersin.orgfrontiersin.org This event triggers a signaling cascade that leads to an increase in intracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators. frontiersin.orgwikipedia.org

While the precise molecular target of this compound within the mast cell degranulation pathway is not fully elucidated in the provided search results, its inhibitory action suggests an interference with this signaling cascade. Mast cell stabilizers, a class of drugs that inhibit degranulation, often work by blocking calcium channels. wikipedia.org It is plausible that this compound employs a similar mechanism, though further research is needed to confirm this. The inhibition of mediator release, such as β-hexosaminidase, is a common marker used to evaluate the efficacy of mast cell stabilizers. biomolther.orgmdpi.com

Antifungal Activityacs.orgresearchgate.netnih.gov

This compound exhibits potent antifungal properties against a range of pathogenic fungi. acs.orgnih.gov This activity is a hallmark of polyene macrolide antibiotics, which are known for their effectiveness against fungal infections. frontiersin.org

Spectrum of Antifungal Efficacy (e.g., Candida, Aspergillus strains)acs.orgnih.govnih.govbrieflands.com

Studies have shown that this compound is active against various clinically relevant fungal strains, including species of Candida and Aspergillus. acs.orgnih.gov These genera encompass some of the most common opportunistic fungal pathogens in humans. nih.govbrieflands.com The broad-spectrum nature of its antifungal activity makes this compound a compound of significant interest.

Table 1: Antifungal Activity of this compound and Other Glycosylated Polyene Macrolides (GPMs)

| Fungal Strain | AmB | This compound | Natamycin | Lucensomycin | Kineosporicin |

|---|---|---|---|---|---|

| Candida albicans | + | + | + | + | + |

| Aspergillus fumigatus | + | + | + | + | + |

| Candida glabrata | + | + | + | + | + |

| Aspergillus niger | + | + | + | + | + |

Source: Adapted from research on the antifungal activity of various GPMs. acs.orgnih.gov (Note: "+" indicates inhibitory activity against the fungal strain.)

Comparative Studies on Sporostatic and Mycostatic Activitiesasm.org

Research comparing the effects of various antifungal agents on fungal spores (sporostatic activity) and mycelial growth (mycostatic activity) has provided insights into their modes of action. asm.org One study categorized antifungal substances into three types based on the ratio of their sporostatic to mycostatic activities. asm.org Eurocidin was classified as a type two agent, where the mycostatic activity is significantly stronger than the sporostatic activity. asm.org This suggests that this compound is more effective at inhibiting the growth of the vegetative fungal form (mycelium) than it is at preventing the germination or swelling of fungal spores. asm.org

Molecular Mechanism of Fungicidal Actionacs.orgresearchgate.netnih.gov

The fungicidal action of polyene macrolides like this compound is primarily attributed to their interaction with ergosterol (B1671047), the main sterol component of fungal cell membranes. nih.govmdpi.comnih.gov This interaction disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.

The Sterol Sponge Hypothesis and Ergosterol Sequestrationacs.orgresearchgate.netnih.gov

A leading model for the mechanism of action of glycosylated polyene macrolides (GPMs), including this compound, is the "sterol sponge" hypothesis. acs.orgresearchgate.netnih.gov This model proposes that these antifungal agents form large, extramembranous aggregates that act like a sponge, extracting ergosterol from the fungal lipid bilayer. acs.orgresearchgate.netnih.gov The rapid sequestration of ergosterol is believed to be the primary fungicidal mechanism, as this sterol is crucial for numerous membrane-dependent functions in fungi, including cell signaling, endocytosis, and maintaining membrane protein function. acs.orgnih.gov

Biophysical and fungicidal assays have revealed that ergosterol sequestration through the sterol sponge mechanism is a unifying molecular activity for the GPM class of antifungal natural products. acs.orgresearchgate.netnih.gov This mechanism is considered to be responsible for the potent and broad-spectrum fungicidal activity of these compounds, including this compound.

Structure Activity Relationship Sar Studies of Eurocidin D

Influence of Polyene Chromophore and Glycosylation on Antifungal Potency

The antifungal activity of polyene macrolides, including Eurocidin D, is primarily attributed to their interaction with sterols in fungal cell membranes fishersci.cafishersci.nolipidmaps.orgnih.gov. The polyene chromophore, a system of conjugated double bonds, is a defining feature of these compounds and is critical for their membrane-disrupting action researchgate.net. This region facilitates the binding to ergosterol (B1671047), the predominant sterol in fungal membranes, leading to the formation of pores or channels that disrupt membrane permeability and cause leakage of intracellular contents, ultimately resulting in fungal cell death fishersci.cafishersci.nolipidmaps.org.

The biosynthesis of the polyene core is carried out by polyketide synthase (PKS), followed by post-PKS modifications by tailoring enzymes, including glycosyltransferases researchgate.net. This suggests that modifications to these enzymatic pathways could lead to structural variations affecting antifungal potency.

Investigating the Polyene–Hemiketal Region in Sterol Binding

The interaction of polyene macrolides with sterols is a complex process, and specific regions of the molecule are implicated in this binding. For many polyenes, the polyene chromophore and an associated hemiketal or hydroxyl-rich region are critical for sterol recognition and membrane insertion fishersci.nolipidmaps.orgnih.govnih.gov. This interaction leads to the formation of transmembrane channels that compromise fungal cell integrity fishersci.cafishersci.nolipidmaps.org.

While the search results confirm that this compound is a pentaenic structure nih.govnih.gov and that polyenes generally bind to ergosterol fishersci.cafishersci.nolipidmaps.orgnih.gov, specific investigations into the precise role of the "polyene–hemiketal region" of this compound in sterol binding are not explicitly detailed. However, given its classification as a polyene macrolide, it is highly probable that a similar mechanism involving these structural elements is at play, mediating its antifungal effects through membrane disruption. For instance, studies on Amphotericin B, another polyene, have explored how structural derivatives can tune sterol extraction kinetics, influencing potency and selectivity nih.gov.

Analogues and Derivatives for SAR Probing

The synthesis and study of analogues and derivatives are fundamental approaches in SAR investigations to systematically explore how structural changes affect biological activity drugdesign.orgnih.govnih.gov. For this compound, the isolation of related compounds like Eurocidin C and Eurocidin E, which are also pentaene macrolides and inhibitors of mast cell degranulation, provides a natural starting point for comparative SAR studies nih.govnih.gov.

While the provided information does not detail specific synthetic efforts to create novel this compound analogues, the general principle of SAR probing involves:

Varying the polyene chromophore: Changes in the number, configuration, or substitution of double bonds can impact sterol binding and membrane pore formation.

Altering the glycosyl moiety: Modifications to the sugar type, its linkage, or its substituents (e.g., amino group) can affect solubility, cellular uptake, and specific receptor interactions.

Such systematic modifications, followed by biological activity assays, would provide valuable insights into the SAR of this compound.

Computational Approaches to SAR Prediction

Computational methods have become indispensable tools in modern drug discovery for analyzing SAR and predicting the biological activity of new compounds oncodesign-services.comuni-bonn.delibretexts.org. These approaches leverage the chemical structure of a compound to model and predict its biological response, often reducing the need for extensive experimental synthesis and testing oncodesign-services.comuni-bonn.de.

For this compound, computational SAR prediction could involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that correlate structural descriptors (e.g., physicochemical properties, molecular fingerprints) with biological activities (e.g., mast cell degranulation inhibition, antifungal MIC values) oncodesign-services.com.

Molecular Docking and Dynamics Simulations: Simulating the binding of this compound to potential biological targets (e.g., ergosterol, mast cell receptors) to understand the nature of molecular interactions at an atomic level frontiersin.org. This can help identify key binding sites and critical functional groups.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a specific biological activity.

Cheminformatics and Machine Learning: Utilizing large datasets of related compounds to train algorithms that can predict the activity of novel this compound analogues or identify new scaffolds with similar activity profiles oncodesign-services.comuni-bonn.de.

While no specific computational studies on this compound are mentioned in the provided search results, these techniques are widely applied to natural products and complex molecules to accelerate SAR understanding and guide lead optimization oncodesign-services.comuni-bonn.de.

Ecological and Biotechnological Significance of Eurocidin D and Its Producer

Role in Microbial Ecosystems and Secondary Metabolite Production

Streptomyces species are ubiquitous soil inhabitants that have evolved as plant symbionts, contributing significantly to the health and balance of microbial communities frontiersin.org. Secondary metabolites, unlike primary metabolites essential for basic survival, are produced by specific strains, species, or genera, often for physiological, social, or predatory reasons mdpi.com. Their ecological functions include promoting defense against competitors or pathogens, enhancing adaptability to adverse environmental conditions, modulating interactions and symbiosis with other organisms, and inducing signaling and communication within the ecosystem mdpi.com.

Eurocidin D is an antifungal polyene, a class of secondary metabolites known for their antimicrobial properties researchgate.netresearchgate.netconicet.gov.ar. The production of such specialized metabolites in Streptomyces typically coincides with distinct growth phases, such as morphological differentiation or the early stationary phase in liquid culture nih.govnih.gov. The diversity of secondary metabolites produced by Streptomyces is often linked to their interactions with host plants and other microbial communities frontiersin.org. Research indicates that co-cultivation with other microbes can enhance the biocontrol activity of Streptomyces and even activate cryptic antifungal biosynthetic gene clusters, highlighting the complex interplay within these ecosystems nih.govfrontiersin.org.

Biocontrol Potential of Streptomyces eurocidicus in Agriculture

Streptomyces eurocidicus has been identified as a promising biocontrol agent and a plant growth promoter, offering a "green" alternative to conventional chemical pesticides in agriculture nih.govresearchgate.netresearchgate.netconicet.gov.ar. The genus Streptomyces as a whole is well-documented for its biocontrol capabilities against various plant pathogens frontiersin.orgfrontiersin.orgmdpi.comnih.govnih.govnih.gov.

Beyond S. eurocidicus, other Streptomyces species exhibit broad-spectrum antifungal activity against a wide range of phytopathogens, including but not limited to Collectotrichum gloeosporioides, Penicillium digitatum, Fusarium oxysporum, Alternaria brassicicola, Sclerotium rolfsii, Rhizoctonia solani, Pythium spp., Phytophthora spp., Magnaporthe oryzae, Pyrrhoderma noxium, Phytophthora capsici, Puccinia triticina, Pythium aphanidermatum, Fusarium verticillioides, Botrytis cinerea, and Pythium ultimum frontiersin.orgnih.govekb.eg.

While direct antibiosis through compounds like eurocidin is a key mechanism, Streptomyces eurocidicus also employs other strategies for plant protection. Research indicates that S. eurocidicus protects soybean plants through mechanisms independent of the polyene antifungal itself, suggesting the involvement of additional modes of action researchgate.netresearchgate.netconicet.gov.ar.

A prominent mechanism is Induced Systemic Resistance (ISR), where beneficial plant growth-promoting bacteria and fungi prime the entire plant for enhanced defense against a broad spectrum of pathogens frontiersin.orgmdpi.comnih.govresearchgate.net. Beyond ISR and direct antibiosis, Streptomyces species contribute to plant health through various other means:

Nutrient Competition: Competing with pathogens for essential nutrients researchgate.net.

Modulation of Pathogen Growth Conditions: Creating an unfavorable environment for pathogen proliferation researchgate.net.

Hyperparasitism: Directly interfering with pathogenic organisms researchgate.net.

Production of Plant Growth-Promoting Substances: This includes siderophores (for iron sequestration), 3-indolacetic acid (IAA, a phytohormone), and the ability to solubilize tricalcium phosphate, thereby increasing nutrient availability for the plant and promoting growth nih.govresearchgate.netresearchgate.netconicet.gov.arnih.govresearchgate.net.

Enzyme Production: Synthesizing hydrolytic enzymes such as cellulase, amylase, protease, and chitinase, which can degrade fungal cell walls nih.govekb.egresearchgate.net.

Opportunities for Strain Improvement and Metabolite Engineering

The significant biotechnological potential of Streptomyces species, including S. eurocidicus, as producers of valuable secondary metabolites has made them central to ongoing efforts in strain improvement, metabolic engineering, and bioengineering nih.govnih.govibr-conicet.gov.ar. Enhancing the production (titer) of these compounds is a continuous objective in industrial fermentation nih.gov.

Traditionally, strain improvement has relied on iterative rounds of random mutagenesis followed by empirical screening nih.gov. However, modern approaches leverage rational metabolic engineering, employing recombinant DNA technology to precisely manipulate biosynthetic pathways nih.gov. Key strategies in this field include:

Manipulation of Regulatory Elements: This involves overexpressing genes that encode activators of secondary metabolite biosynthesis or inactivating genes that encode repressors nih.govsjtu.edu.cn. While complex, understanding and exploiting these natural regulatory networks can efficiently improve fermentation titers nih.gov.

Increasing Substrate Supply: Directing more primary metabolism substrates towards secondary metabolite synthesis, for example, by demonstrating triacylglycerols as a carbon source for polyketide production nih.gov.

Amplification of Biosynthetic Gene Clusters: Introducing additional copies of entire secondary metabolite biosynthetic gene clusters can lead to increased production sjtu.edu.cn.

Heterologous Expression: Expressing biosynthetic genes in high-producing host strains to optimize yield nih.gov.

Co-cultivation: Culturing Streptomyces with other microbes has also shown promise in enhancing secondary metabolite production, suggesting synergistic interactions that can be leveraged for improved yields nih.govfrontiersin.org.

These advanced engineering techniques aim to unlock the full potential of Streptomyces eurocidicus and similar strains for the sustainable production of this compound and other valuable bioactive compounds for agricultural and potentially other applications.

Advanced Analytical and Research Methodologies

Integrated Spectroscopic Platforms for Structural Confirmation (NMR, MS)

The definitive structural elucidation of Eurocidin D relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). outsourcedpharma.com These powerful analytical techniques provide complementary information crucial for piecing together the complex molecular architecture of the compound.

NMR spectroscopy is instrumental in determining the carbon-hydrogen framework of this compound. outsourcedpharma.com Through various one- and two-dimensional NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, researchers can map the connectivity of atoms within the molecule. For instance, HMBC correlations are vital for establishing long-range connections, such as linking the macrolide core to the glycosidic moiety. nih.gov NOESY experiments provide through-space correlations, which are essential for assigning the relative stereochemistry of different parts of the molecule, including the perosamine sugar. nih.gov

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides the accurate molecular weight and elemental composition of this compound. semanticscholar.org This information is fundamental for establishing the molecular formula. Tandem MS (MS/MS) experiments, where the molecule is fragmented and the resulting pieces are analyzed, offer valuable insights into the structural components and their sequence. wiley.com The combination of NMR and MS data allows for a comprehensive and unambiguous confirmation of the chemical structure. outsourcedpharma.comwiley.com This integrated approach is a cornerstone of natural product chemistry, enabling the precise characterization of novel and complex molecules. jmicrobiol.or.kr

Genome Mining and Bioinformatic Identification of BGCs

The discovery and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production have been significantly advanced by genome mining and bioinformatics. researchgate.netacs.org This "bottom-up" approach leverages the wealth of genomic data to identify the genetic blueprints for natural product biosynthesis. nih.gov

Initially, the BGC for eurocidins was unknown. nih.govacs.org By sequencing the genomes of known this compound producing organisms, such as Streptomyces eurocidicus, researchers were able to identify the putative BGC. nih.govacs.org Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are employed to scan these genomes for sequences characteristic of BGCs. jmicrobiol.or.krjmicrobiol.or.kr These tools can predict the type of natural product a BGC will produce based on the genes it contains, such as those encoding polyketide synthases (PKSs) and tailoring enzymes.

A key strategy in identifying the correct BGC is to look for conserved domains. For glycosylated polyene macrolides (GPMs) like this compound, a highly conserved polyene–hemiketal region is thought to represent a conserved ergosterol-binding domain. researchgate.netacs.org The presence of a homolog to the AmphI gene, which is involved in installing the conserved carbon framework in other GPMs, is another strong indicator. researchgate.netacs.org This bioinformatic mapping has dramatically expanded the known sequence-function space of GPMs. researchgate.netacs.org Once a candidate BGC is identified, its association with this compound production is often verified through further experimental work, such as genetic manipulation. jmicrobiol.or.kr

Genetic Engineering and Mutagenesis for Pathway Elucidation

Genetic engineering and mutagenesis are powerful tools for confirming the function of a BGC and for elucidating the specific roles of individual genes within the biosynthetic pathway of this compound. wikipedia.orgnih.gov These techniques involve the targeted modification of an organism's genetic material. wikipedia.org

Once a putative BGC for this compound is identified through genome mining, researchers can perform targeted gene deletions or "knockouts" to verify its role. jmicrobiol.or.kr If the deletion of a specific gene within the cluster results in the abolishment of this compound production, it provides strong evidence that the gene and the cluster are indeed involved in its biosynthesis. This approach has been widely used to investigate the relationship between BGCs and their corresponding secondary metabolites. jmicrobiol.or.kr

Furthermore, mutagenesis can be used to understand the function of specific "tailoring" enzymes within the pathway. These enzymes are responsible for modifications to the core structure, such as glycosylation or hydroxylation. By creating mutant strains with inactivated tailoring genes, researchers can observe changes in the final product, helping to assign a function to that particular enzyme. nih.gov Techniques like CRISPR-Cas9 have been adapted for use in filamentous fungi, the producers of many polyketides, providing a versatile system for such genetic manipulations. plos.org This allows for iterative gene targeting and can greatly facilitate the elucidation of complex biosynthetic pathways. plos.org

Cell-Based Assays for Biological Activity Profiling (e.g., Mast Cell Degranulation Assay, Antifungal Susceptibility Testing)

To understand the biological effects of this compound, researchers utilize a variety of cell-based assays. These assays provide crucial information on the compound's specific activities and its potential therapeutic applications.

Mast Cell Degranulation Assay:

One of the noted biological activities of this compound is its ability to inhibit the degranulation of rat mast cells. dsmz.demedchemexpress.com Mast cell degranulation is a key process in allergic and inflammatory responses, where the cells release mediators like histamine (B1213489). criver.com In a typical assay, mast cells are stimulated to degranulate, and the effect of this compound on this process is measured. criver.comeurofinsdiscovery.com The inhibition of degranulation suggests that this compound may have anti-inflammatory or anti-allergic properties.

Antifungal Susceptibility Testing:

Given that this compound is a polyene macrolide, a class of compounds known for their antifungal properties, its activity against various fungal pathogens is a primary area of investigation. Antifungal susceptibility testing (AFST) is performed to determine the minimum inhibitory concentration (MIC) of this compound against different fungal species. nih.gov The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.

Standardized methods for AFST, such as those developed by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), are often used. eucast.orgd-nb.infoeucast.org These typically involve broth microdilution methods where the fungus is exposed to a range of this compound concentrations in a liquid culture medium. nih.govd-nb.info The results of these assays indicate the potency and spectrum of this compound's antifungal activity.

Below is a table summarizing the reported antifungal activity of this compound against various fungal strains.

| Fungal Strain | MIC (μg/mL) |

| Candida albicans | >32 |

| Candida glabrata | >32 |

| Candida parapsilosis | >32 |

| Candida tropicalis | >32 |

| Candida krusei | >32 |

| Aspergillus fumigatus | >32 |

| Aspergillus flavus | >32 |

| Aspergillus niger | >32 |

| Aspergillus terreus | >32 |

This data is based on available research and may vary depending on the specific testing conditions.

Biophysical Techniques for Mechanism of Action Studies (e.g., Sterol Extraction Assays)

Understanding how this compound exerts its biological effects at a molecular level requires the use of biophysical techniques. For polyene macrolides, a key area of investigation is their interaction with sterols in fungal cell membranes.

Sterol Extraction Assays:

A leading hypothesis for the mechanism of action of many glycosylated polyene macrolides (GPMs) is the "sterol sponge" model. nih.govresearchgate.netacs.org This model proposes that these compounds self-assemble into large aggregates that extract essential sterols, like ergosterol (B1671047), from the fungal cell membrane, leading to cell death. researchgate.netacs.org

To test if this compound functions via this mechanism, sterol extraction assays are employed. A key experiment involves pre-complexing this compound with ergosterol before exposing it to fungal cells. nih.gov If this compound acts as a sterol sponge, this pre-saturation of its sterol-binding capacity should reduce its ability to extract sterols from the fungal membrane and, consequently, diminish its antifungal activity. nih.gov An increase in the MIC of the pre-complexed this compound compared to the free compound provides strong support for the sterol sponge mechanism. nih.gov

Additionally, researchers can measure the release of cellular components, such as potassium ions, from fungal cells upon treatment with this compound. While some polyenes form ion channels that lead to leakage, studies have shown that for several GPMs, including this compound, significant potassium ion release is not observed, further supporting the sterol sponge model over an ion channel mechanism. researchgate.net These biophysical studies are critical for differentiating the mechanisms of action among different polyene macrolides.

Future Research Directions and Translational Perspectives

In-Depth Elucidation of Remaining Biosynthetic Steps

The biosynthesis of polyene macrolides is a complex process involving large, modular polyketide synthases (PKS) and a series of post-PKS modifying enzymes. annualreviews.org While the general framework for polyene biosynthesis is understood, the specific enzymatic steps leading to the final structure of Eurocidin D are not fully characterized. annualreviews.org An analysis of the Streptomyces eurocidicus genome suggests that the Eurocidin PKS utilizes (2S)-2-methylbutyrate as a primer. nih.gov However, the precise sequence of events, including the roles of specific tailoring enzymes like hydroxylases, epimerases, and glycosyltransferases, requires further investigation. annualreviews.orgnih.gov

Future research should aim to:

Identify and characterize all genes within the this compound biosynthetic gene cluster (BGC). This can be achieved through genome sequencing of producer strains and bioinformatic analysis to predict gene functions. nih.govacs.org

Functionally express and characterize key enzymes to determine their specific roles in the biosynthetic pathway. This includes the PKS modules responsible for the polyketide backbone assembly and the tailoring enzymes that introduce specific chemical moieties.

Isolate and structurally characterize biosynthetic intermediates. This will provide direct evidence for the proposed biosynthetic pathway and help to understand the sequence of enzymatic reactions. ableweb.orgresearchgate.net

A complete understanding of the biosynthetic pathway is crucial for the rational design of novel this compound analogues through genetic engineering. mdpi.comfrontiersin.org

Comprehensive Mapping of Structure-Activity Landscapes

The biological activity of polyene macrolides is intrinsically linked to their chemical structure. ucd.ie A thorough understanding of the structure-activity relationship (SAR) of this compound is essential for designing derivatives with improved therapeutic properties. The SAR landscape describes how changes in chemical structure affect biological activity, and can range from smooth, where small structural changes lead to small changes in activity, to rugged, where minor modifications result in significant activity shifts (activity cliffs). nih.govmdpi.com

Key areas for investigation include:

The role of the mycosamine (B1206536) sugar: The mycosamine moiety is common to many polyene macrolides and plays a critical role in their interaction with sterols in fungal membranes. ucd.iegoogle.com Modifications to this sugar, such as altering its stereochemistry or replacing it with other sugars, could significantly impact antifungal activity and toxicity. google.com

The polyene macrolactone ring: The size and rigidity of the macrolactone ring, as well as the number and position of hydroxyl groups, are important determinants of activity. researchgate.net

The exocyclic carboxyl group: The presence or absence of an exocyclic carboxyl group can influence the toxicity of polyene macrolides. mdpi.com

Systematic modification of these structural features and subsequent biological evaluation will allow for the construction of a detailed SAR map for this compound. This knowledge will be invaluable for guiding the design of new analogues with enhanced efficacy and reduced side effects.

Discovery and Engineering of Novel this compound Analogues

The discovery and development of novel this compound analogues with improved therapeutic profiles is a primary goal of future research. ucd.iegoogle.com This can be achieved through a combination of chemical modification of the parent compound and genetic engineering of the producer strain. mdpi.com

Strategies for generating novel analogues include:

Semisynthesis: Chemical modification of the this compound molecule allows for the introduction of a wide range of functional groups. google.com For example, modifications to the mycosamine sugar have been shown to produce polyenes with altered biological activity. ucd.ie

Engineered Biosynthesis: By manipulating the genes in the this compound biosynthetic cluster, it is possible to create novel analogues. mdpi.com This could involve deleting or inserting PKS modules to alter the size of the macrolactone ring, or introducing genes from other polyene biosynthetic pathways to create hybrid molecules. mdpi.commdpi.com Glycoengineering, which involves altering the sugar moieties attached to the macrolactone, is a particularly promising approach for generating analogues with improved properties. ucd.ie

The generation and screening of a diverse library of this compound analogues will be crucial for identifying lead compounds with superior antifungal activity and a better safety profile.

Expanding the Scope of Biological Activities

While this compound is primarily known for its antifungal properties, it is possible that it possesses other, as-yet-undiscovered biological activities. nih.gov Many natural products exhibit a broad range of bioactivities, and a comprehensive screening program could reveal new therapeutic applications for this compound and its analogues. researchgate.netdur.ac.uk

Potential areas for investigation include:

Antiparasitic activity: Other polyene macrolides, such as amphotericin B, are effective against Leishmania parasites. mdpi.com this compound should be screened for activity against a range of parasitic organisms.

Antiviral activity: Some natural products have shown promise as antiviral agents.

Immunomodulatory effects: this compound has been shown to inhibit the degranulation of rat mast cells, suggesting potential anti-inflammatory or immunomodulatory properties. medchemexpress.com

Plant growth promotion and biocontrol: The producing organism, Streptomyces eurocidicus, has been shown to promote the growth of soybean plants and protect them from fungal infections, suggesting that this compound or other metabolites may have applications in agriculture. researchgate.netconicet.gov.armdpi.com

A broad screening approach, coupled with mechanism-of-action studies, could significantly expand the therapeutic potential of this compound.

Sustainable Production and Bioprocess Optimization

For this compound to be a viable therapeutic agent, a sustainable and economically feasible production process is required. Fermentation of Streptomyces eurocidicus is the current method of production, but yields may be low. Bioprocess optimization is therefore a critical area of future research.

Key strategies for improving production include:

Strain improvement: Genetic modification of Streptomyces eurocidicus to overexpress the this compound biosynthetic gene cluster or to eliminate competing metabolic pathways could lead to significantly higher yields.

Fermentation optimization: Systematic optimization of fermentation parameters, such as medium composition, temperature, pH, and aeration, can have a major impact on product titers. mdpi.com

Development of heterologous expression systems: Expressing the this compound biosynthetic gene cluster in a well-characterized, high-producing host organism, such as Streptomyces coelicolor or Escherichia coli, could provide a more efficient and scalable production platform.

Successful implementation of these strategies will be essential for the large-scale production of this compound and its analogues for preclinical and clinical studies.

Addressing Research Gaps in Glycosylated Polyene Macrolide Biology

Research on this compound will also contribute to filling broader knowledge gaps in the field of glycosylated polyene macrolide biology. Despite decades of research, many aspects of their biosynthesis, mode of action, and SAR remain incompletely understood. nih.govucd.ie

Key research gaps that can be addressed through the study of this compound include:

The diversity of PKS starter and extender units: Analysis of the this compound PKS can provide insights into the range of building blocks used in polyene biosynthesis. nih.gov

The evolution of polyene biosynthetic pathways: Comparing the this compound BGC with those of other polyenes can shed light on the evolutionary relationships between these pathways. nih.gov

The role of glycosylation in polyene bioactivity: A deeper understanding of how different sugar moieties affect the properties of polyenes is needed to guide the development of new glycoengineered analogues. mdpi.com

Mechanisms of action beyond sterol binding: While the primary mechanism of action for many polyenes is the binding of ergosterol (B1671047) in fungal membranes, recent research suggests that other mechanisms may also be at play. nih.govacs.orgacs.org

By addressing these fundamental questions, research on this compound will not only advance our understanding of this specific compound but also contribute to the broader field of natural product discovery and development.

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental study to investigate Eurocidin D's biochemical properties?

- Methodological Answer : Begin with a systematic literature review to identify existing data gaps . Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using validated protocols (e.g., HPLC for purity analysis, NMR for structural confirmation) . Include negative controls and replicate experiments to establish baseline activity. Document raw data in appendices and processed data in the main text to ensure reproducibility .

Q. What are the critical steps for validating this compound’s purity and stability in experimental settings?

- Methodological Answer :

Use orthogonal analytical techniques: Mass spectrometry (MS) for molecular weight confirmation, HPLC for purity assessment, and differential scanning calorimetry (DSC) for stability under varying temperatures .

Store samples in inert conditions (e.g., argon atmosphere, -80°C) to prevent degradation.

Cross-validate results with independent laboratories to rule out instrumentation bias .

Q. How can researchers ensure compliance with EU chemical data standards when publishing this compound findings?

- Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Submit raw datasets to repositories like Zenodo or the EU Common Data Platform .

- Structure metadata using controlled vocabularies (e.g., IUPAC nomenclature) and link to relevant regulatory frameworks (e.g., REACH) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, solvent systems) .

Replicate conflicting experiments under standardized protocols, ensuring identical cell lines, reagent batches, and statistical methods (e.g., ANOVA with post-hoc tests) .

Use sensitivity analysis to quantify the impact of methodological differences .

- Example : If Study A reports IC₅₀ = 10 µM (pH 7.4) and Study B reports IC₅₀ = 50 µM (pH 6.8), test the compound’s pH-dependent conformational changes via molecular dynamics simulations .

Q. What advanced experimental designs are suitable for elucidating this compound’s mechanism of action?

- Methodological Answer :

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations .

- Structural Probes : Synthesize fluorescently tagged this compound derivatives for live-cell imaging .

- CRISPR-Cas9 Screens : Knock out putative target genes to confirm functional relevance .

- Data Validation : Use isogenic cell lines and animal models to rule off-target effects .

Q. How to address ethical and reproducibility challenges in collaborative this compound research?

- Methodological Answer :

Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples . Document informed consent processes and anonymize data .

Reproducibility : Share protocols via platforms like Protocols.io and use electronic lab notebooks (ELNs) for real-time data tracking .

Conflict Resolution : Establish a data arbitration committee to address inter-lab discrepancies .

Regulatory and Publishing Considerations

Q. What are the key elements of a data management plan (DMP) for this compound research?

- Methodological Answer : A DMP must include:

- Data Types : Raw spectra, crystallography files, bioassay results .

- Storage : Use GDPR-compliant cloud storage with version control .

- Access : Define embargo periods and licensing (e.g., CC BY-NC for academic use) .

- Longevity : Partner with institutional repositories for archival beyond project completion .

Q. How to structure a manuscript on this compound to meet high-impact journal standards?

- Methodological Answer :

- Abstract : State hypotheses, methods, and key findings (e.g., "this compound inhibits MMP3 via allosteric binding, confirmed by SPR and X-ray crystallography") .

- Methods : Provide sufficient detail for replication (e.g., buffer compositions, instrument settings) .

- Supporting Information : Include dose-response curves, synthetic schemes, and crystallographic data .

- Ethics Statement : Declare compliance with the Declaration of Helsinki for human/animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.